Healon

Overview

Description

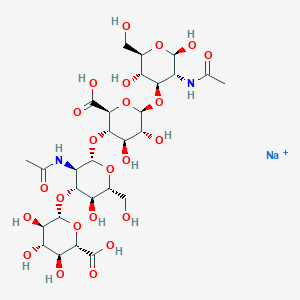

Healon, also known as Sodium Hyaluronate, is a surgical aid used in various procedures such as cataract extraction, intraocular lens implantation, corneal transplant, glaucoma filtration, and retinal attachment surgery . It is a sterile, nonpyrogenic, viscoelastic preparation of a highly purified, noninflammatory, high molecular weight fraction of sodium hyaluronate . It is a physiological substance that is widely distributed in the extracellular matrix of connective tissues in both animals and humans .

Synthesis Analysis

The development of the first viscoelastic agent, which was made of sodium hyaluronate [this compound®], helped to revolutionize the way cataract surgery was performed . Many other hyaluronates followed, differing from one another in molecular weight, concentration, and viscosity .

Molecular Structure Analysis

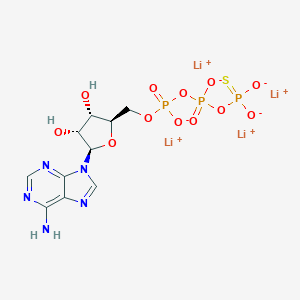

This compound’s molecular formula is C28H44N2NaO23+ . It is a long-chain polymer made up of repeating disaccharide units of N-acetyl-glucosamine and sodium glucuronate linked by ß 1-3 and ß 1-4 glycosidic bonds . The molecular weight of this compound is 799.6 g/mol .

Physical And Chemical Properties Analysis

This compound is a high-viscosity mucopolysaccharide with alternating beta (1-3) glucuronide and beta (1-4) glucosaminidic bonds . It is negatively charged, highly hydrophilic, and at high molecular weights forms a viscous network .

Scientific Research Applications

Intraocular Applications and Surgery Healon, primarily composed of sodium hyaluronate, has diverse applications in ophthalmic surgeries. In one study, this compound demonstrated a lesser reduction in outflow facility than Viscoat in human cadaver eyes, suggesting it is less likely to cause intraocular pressure spikes post-cataract surgery (Lane et al., 2000). It's also been used in lacrimal passages flushing to treat obstructive conditions, showing a high cure rate and effectiveness (Qi, 2001). Furthermore, this compound has been utilized in suturing corneal perforations, improving operation success and reducing iris adhesion (Li Lin, 2006).

Viscoelastic Properties and Formulations Research has focused on the rheological characteristics and viscoelastic properties of this compound formulations. Studies comparing this compound with other ophthalmic viscosurgical devices (OVDs) like Viscoat have provided insights into their effects on platelet aggregation, corneal metabolism, and endothelial morphology (Dick et al., 2001). These properties are crucial for maintaining anterior chamber depth and ensuring the safety and effectiveness of ophthalmic surgeries.

Antimicrobial Activity and Wound Healing this compound has also been studied for its antimicrobial properties and wound healing capabilities. A study investigated the retention of ciprofloxacin's antimicrobial activity when stored with this compound, highlighting its potential in reducing the risk of meningitis post-cochlear implantation (Wei et al., 2006). Additionally, this compound's effectiveness as a wound-healing adjuvant has been demonstrated in the treatment of alkali-induced corneal epithelial defects, outperforming hydroxypropyl methylcellulose and saline in accelerating the healing process (Shahraki et al., 2016).

Mechanism of Action

Target of Action

Healon, also known as Sodium Hyaluronate, is a glycosaminoglycan found in various connective tissues of humans . It primarily targets the ocular tissues, particularly the corneal endothelium . It can bind to specific receptors for which it has a high affinity .

Mode of Action

This compound functions as a tissue lubricant and plays an important role in modulating the interactions between adjacent tissues . It forms a viscoelastic solution in water, providing mechanical protection for tissues (iris, retina) and cell layers (corneal, endothelium, and epithelium) due to the high viscosity of the solution . In facilitating wound healing, it acts as a protective transport vehicle, taking peptide growth factors and other structural proteins to a site of action . It is then enzymatically degraded, and active proteins are released to promote tissue repair .

Biochemical Pathways

This compound, or Sodium Hyaluronate, is involved in several biochemical pathways. After interacting with cellular surface hyaladherins, it activates intracellular signaling systems involved in proliferation, differentiation, cell motility, and degradation of the Hyaluronic Acid itself .

Pharmacokinetics

Sodium Hyaluronate is cleared within hours of injection but appears to have residual effects on contacted cells . In the eye, it is eliminated via the canal of Schlemm .

Result of Action

The use of this compound facilitates the outcome of surgery . When placed intracamerally before cataract removal, it results in significantly decreased endothelial cell loss . In filtering procedures, the use of intracameral and subconjunctival this compound promotes superior bleb formation while still maintaining chamber depth postoperatively .

Safety and Hazards

Future Directions

The use of Healon and similar substances continues to be explored in various fields of medicine, such as ophthalmology, articular pathologies, cutaneous repair, skin remodeling, vascular prosthesis, adipose tissue engineering, nerve reconstruction, and cancer therapy . The great potential of this compound in medicine has stimulated the interest of pharmaceutical companies which, by means of new technologies, can produce this compound and several new derivatives to increase both the residence time in a variety of human tissues and the anti-inflammatory properties .

properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O23.Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);/q;+1/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIVKILSMZOHHF-QJZPQSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2NaO23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-61-9 (Parent) | |

| Record name | Hyaluronate Sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

799.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

9067-32-7 | |

| Record name | Hyaluronate Sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)